Calcium di(hydrogensulphide)

Description

Significance in Contemporary Chemical Research

The contemporary significance of Calcium di(hydrogensulphide) is intrinsically linked to its ability to act as a donor for hydrogen sulfide (B99878) (H₂S). H₂S is now recognized as a critical endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing key roles in various physiological and pathophysiological processes. ekb.eg Consequently, the development of reliable H₂S donors is a major focus in chemical biology and medicinal chemistry.

Calcium sulfide (CaS), which readily hydrolyzes in water to produce Ca(HS)₂, is considered a more chemically stable H₂S donor compared to more commonly used salts like sodium hydrosulfide (B80085) (NaHS). researchgate.net This stability makes it an attractive candidate for controlled H₂S release in research settings. researchgate.net A significant area of investigation involves creating novel materials for sustained H₂S delivery. For instance, researchers have developed a calcium sulfide-organosilicon complex that allows for the slow and sustained release of H₂S in strongly acidic environments, a property valuable for applications in industrial wastewater treatment. nih.gov This approach addresses the challenge of instantaneous H₂S release from traditional reagents, which can be inefficient and hazardous. nih.gov The interaction between H₂S and calcium signaling pathways is another frontier of research, with studies exploring how H₂S can modulate intracellular calcium concentrations, a fundamental process in cell signaling. nih.govnih.govfrontiersin.org

Historical Context and Evolution of Research on Calcium-Sulfur Species

Research into specific calcium-sulfur compounds predates the modern understanding of Ca(HS)₂. The history is rooted in the study of simpler species like calcium sulfide (CaS). Historically, CaS was known as "hepar calcis" or "liver of sulfur" and was used for centuries in traditional apothecaries. caringsunshine.com

A significant moment in the history of industrial chemistry that involved a calcium-sulfur compound was the Leblanc process for producing sodium carbonate in the 19th century. wikipedia.org In this process, CaS was generated as a major byproduct, and its disposal led to significant environmental pollution. wikipedia.orgbritannica.com This challenge spurred early chemical research into converting the waste CaS into more useful materials, such as recovering the sulfur to produce sulfuric acid. wikipedia.org Another historical application involves the reaction of lime (containing calcium hydroxide) with elemental sulfur to create "lime-sulfur," a mixture likely containing calcium polysulfides, which was used as an insecticide. wikipedia.org The evolution of research has moved from addressing industrial byproducts and developing simple agrochemicals to a more nuanced investigation of specific molecular species like Ca(HS)₂ and their sophisticated roles as signaling molecule donors in complex biological systems.

Scope and Objectives of Current Scholarly Inquiry into Ca(HS)₂ Systems

The objectives of current research on Ca(HS)₂ systems are multifaceted, spanning environmental science, materials chemistry, and biology. A primary goal is to harness its function as a controlled H₂S donor for potential therapeutic and research applications.

| Research Objective | Description | Application Area | Source |

|---|---|---|---|

| Development of Sustained-Release H₂S Donors | Synthesizing composite or complex materials that release H₂S slowly and predictably over time. | Environmental Remediation, Medicinal Chemistry | nih.gov |

| Environmental Remediation | Utilizing the sulfide ions released from Ca(HS)₂ to precipitate toxic heavy metals from industrial wastewater. | Environmental Science | nih.gov |

| Elucidation of Biological Signaling Pathways | Investigating the complex interaction between H₂S (released from Ca(HS)₂) and intracellular calcium signaling to understand its role in cellular function and stress response. | Cell Biology, Physiology | nih.govnih.gov |

| Exploring Therapeutic Potential | Hypothesizing the use of stable precursors like CaS as orally administered drugs that generate H₂S in vivo for conditions such as hypertension. | Pharmacology | researchgate.net |

A key objective is the selective removal of pollutants. For example, studies have shown that a calcium sulfide-based complex can effectively precipitate over 99% of copper (Cu(II)) and arsenic (As(III)) from strongly acidic wastewater, demonstrating a potential pathway for resource recovery and pollution control. nih.gov

Furthermore, a significant portion of scholarly inquiry is dedicated to understanding the fundamental biological roles of the H₂S it produces. Research focuses on how H₂S excites chemoreceptor cells by inhibiting potassium channels, which leads to membrane depolarization and voltage-gated calcium entry—a mechanism that mimics the cellular response to hypoxia. nih.gov Other studies explore the crosstalk between H₂S and calcium signaling in plants as a response to environmental stressors like heavy metal contamination. nih.gov These lines of inquiry aim to build a comprehensive model of how Ca(HS)₂ and its parent compounds function within complex chemical and biological systems.

Structure

2D Structure

Properties

CAS No. |

12133-28-7 |

|---|---|

Molecular Formula |

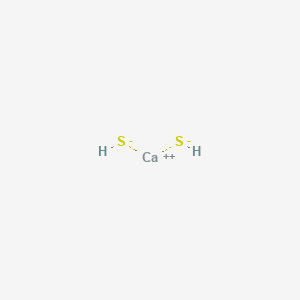

Ca(HS)2 CaH2S2 |

Molecular Weight |

106.2 g/mol |

IUPAC Name |

calcium;sulfanide |

InChI |

InChI=1S/Ca.2H2S/h;2*1H2/q+2;;/p-2 |

InChI Key |

YAECNLICDQSIKA-UHFFFAOYSA-L |

SMILES |

[SH-].[SH-].[Ca+2] |

Canonical SMILES |

[SH-].[SH-].[Ca+2] |

Other CAS No. |

12133-28-7 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Calcium Di Hydrogensulphide

Direct Synthesis Approaches

Direct synthesis methods involve the straightforward reaction of calcium-containing precursors with a source of sulfide (B99878) ions, typically hydrogen sulfide. These methods are often favored for their relative simplicity.

Reactions Involving Calcium Oxide/Hydroxide (B78521) and Hydrogen Sulfide Systems

The most common direct synthesis involves the reaction of an aqueous suspension of calcium hydroxide (milk of lime) with gaseous hydrogen sulfide. google.comwikipedia.org The fundamental reaction proceeds as follows:

Ca(OH)₂ + 2 H₂S → Ca(HS)₂ + 2 H₂O wikipedia.org

This process is designed to produce a strong aqueous solution of calcium di(hydrogensulphide). google.com A key challenge in this synthesis is the potential for the formation of calcium carbonate (CaCO₃) as a byproduct if the hydrogen sulfide gas stream contains carbon dioxide impurities. The precipitation of calcium carbonate can shield the unreacted calcium hydroxide, hindering its efficient utilization. google.com

To counteract this, the reaction is often conducted at an elevated temperature, which ensures the resulting product solution remains fluid. google.com A patent for this process describes achieving a final product concentration in the range of 25 to 31 weight percent of calcium di(hydrogensulphide). google.com

While the direct reaction of calcium oxide (CaO) with hydrogen sulfide primarily yields calcium sulfide (CaS) and water (CaO + H₂S → CaS + H₂O), this can be a preliminary step to forming the target compound in an aqueous environment. echemi.comresearchgate.net

Routes from Calcium Sulfide Precursors in Aqueous Media

Calcium di(hydrogensulphide) can also be formed from calcium sulfide (CaS) in an aqueous medium. When calcium sulfide comes into contact with water, including atmospheric moisture, it undergoes hydrolysis. wikipedia.org This decomposition reaction yields a mixture of calcium di(hydrogensulphide), calcium hydroxide, and the intermediate Ca(SH)(OH). wikipedia.org

The reaction can be represented as: CaS + 2 H₂O ⇌ Ca(HS)₂ + Ca(OH)₂

This route highlights the hydrolytic instability of calcium sulfide in water and provides a pathway to Ca(HS)₂. The process essentially involves the partial hydrolysis of the sulfide ion (S²⁻) to the hydrosulfide (B80085) ion (HS⁻) in the presence of calcium ions.

Indirect Synthetic Pathways and Intermediate Compounds

Indirect methods for synthesizing calcium compounds often involve multi-step processes where the target molecule is formed via a reactive intermediate. One such pathway involves the controlled reaction of calcium hydroxide with hydrogen sulfide to form calcium di(hydrogensulphide) as an intermediate, which is then reacted further to produce other sulfur compounds.

A patented three-stage process for producing calcium polysulphide solutions illustrates this principle. google.com

Stage 1: An aqueous or alcohol suspension of calcium hydroxide is saturated with hydrogen sulfide. This step is conducted in absorption columns at temperatures between 5-70°C, with a molar ratio of calcium hydroxide to hydrogen sulfide ranging from 1:1 to 1:3. The primary product of this stage is a solution or suspension of calcium di(hydrogensulphide). google.com

Stage 2: The calcium di(hydrogensulphide) solution is then mixed with an additional suspension of calcium hydroxide at 5-40°C. This step aims to produce a calcium sulfide suspension. google.com

Stage 3: Finally, the calcium sulfide suspension is reacted with elemental sulfur to form the desired calcium polysulphide solution. google.com

Although the final product in this specific process is not calcium di(hydrogensulphide), it demonstrates a clear and controlled synthetic pathway where Ca(HS)₂ is a crucial and isolatable intermediate compound. This highlights its role in more complex chemical manufacturing processes.

Control of Reaction Parameters for Yield Optimization and Purity Enhancement

Optimizing the synthesis of calcium di(hydrogensulphide) requires careful control over several key reaction parameters to maximize yield and ensure product purity.

Temperature: Temperature is a critical factor. In the direct synthesis from calcium hydroxide and hydrogen sulfide, elevated temperatures are used to maintain the fluidity of the concentrated product solution. google.com However, in related processes, temperatures exceeding 90°C have been noted to cause the evolution of H₂S gas, which can reduce yield and introduce safety hazards. google.com For multi-stage processes, specific temperature ranges are defined for each step, such as 5-70°C for the initial formation of Ca(HS)₂ and lower temperatures (5-40°C) for subsequent reactions. google.com

Reactant Concentration and Molar Ratios: The concentration of the initial calcium hydroxide suspension is managed to achieve a desired final product concentration, typically between 25-31% by weight. google.com In indirect pathways, the molar ratios of reactants are precisely controlled at each stage to guide the reaction toward the desired intermediate or final product. For example, a molar ratio of Ca(OH)₂ to H₂S of 1:1 to 1:3 is used in the initial saturation step of polysulfide synthesis. google.com

Purity of Reactants: The purity of the hydrogen sulfide gas is a significant concern. The presence of carbon dioxide can lead to the unwanted precipitation of calcium carbonate, which complicates the process by consuming the calcium precursor and physically blocking the reaction. google.com This necessitates either using a purified H₂S source or developing methods to manage the formation of carbonate impurities.

The following table summarizes key parameters from a patented process for optimization.

| Parameter | Optimized Value/Range | Purpose | Reference |

| Temperature | Elevated | To maintain fluidity of the product solution. | google.com |

| Temperature (Stage 1) | 5-70°C | Optimal for Ca(HS)₂ formation in an indirect route. | google.com |

| Final Concentration | 25-31 wt% Ca(HS)₂ | To produce a strong, industrially useful solution. | google.com |

| Molar Ratio (Ca(OH)₂:H₂S) | 1:1 to 1:3 | To ensure complete reaction in the formation of Ca(HS)₂ as an intermediate. | google.com |

Scale-Up Considerations in Laboratory and Pilot Studies for Ca(HS)₂ Production

Transitioning the production of calcium di(hydrogensulphide) from a laboratory setting to a pilot or industrial scale introduces several complex challenges that must be addressed to ensure safety, efficiency, and consistent product quality. alooba.com

Safety: The primary safety concern is the handling of hydrogen sulfide, a highly toxic and flammable gas. dtu.dk A large-scale process requires robust containment systems, ventilation, and continuous monitoring to protect workers and the environment.

Equipment and Mixing: The choice of reactor and agitator is crucial. scribd.com The reaction involves a gas (H₂S) and a liquid/solid suspension (milk of lime), requiring efficient gas dispersion and solid suspension to ensure a high rate of reaction. In larger vessels, maintaining homogeneity is more difficult than in a lab flask. Scale-up often involves maintaining a constant power input per unit volume or a constant impeller tip speed to achieve similar mixing dynamics. scribd.comucl.ac.uk

Heat Management: The reaction between calcium hydroxide and hydrogen sulfide is exothermic. On a large scale, the heat generated can be significant and must be effectively removed to maintain the optimal reaction temperature and prevent side reactions or hazardous conditions. google.com Pilot plants must be equipped with appropriate heat exchange systems. google.com

Process Control and Automation: To ensure consistent quality and yield at a larger scale, manual control is often insufficient. Automated systems for monitoring and controlling parameters such as temperature, pressure, pH, and reactant flow rates are essential for stable and optimized production.

Downstream Processing: The separation of the final calcium di(hydrogensulphide) solution from any unreacted solids or precipitated impurities (like calcium carbonate) becomes a more significant operational step at scale. The choice of filtration or centrifugation equipment must be carefully considered based on the properties of the slurry. scribd.com

Chemical Reactivity and Reaction Mechanisms of Calcium Di Hydrogensulphide

Hydrolysis and Aqueous Equilibrium Dynamics

When dissolved in water, calcium di(hydrogensulphide) undergoes hydrolysis and establishes a dynamic equilibrium involving several sulfur-containing species. The dissolution of its parent compound, calcium sulfide (B99878) (CaS), in the presence of CO₂, has been shown to be a pH-dependent process where the HS⁻ species becomes dominant in the form of the Ca(HS)₂ complex nih.gov.

The distribution of sulfide species in an aqueous solution is critically dependent on the pH of the system nih.govaai.solutions. Hydrogen sulfide is a weak diprotic acid, dissociating in two steps. The equilibrium between hydrogen sulfide (H₂S), the hydrosulfide (B80085) anion (HS⁻), and the sulfide anion (S²⁻) governs the speciation.

Under physiological conditions at a pH of 7.4, the monoanionic hydrosulfide species (HS⁻) is predominant, accounting for about 71.5% of the total sulfide, with the remaining 28.5% existing as the protonated hydrogen sulfide (H₂S) nih.gov. The concentration of the dianionic sulfide species (S²⁻) is considered negligible at this pH nih.gov. As the pH becomes more alkaline, the equilibrium shifts further towards the hydrosulfide ion. For instance, in the slightly alkaline mitochondrial matrix (pH 8.0), approximately 92% of the sulfur species are in the HS⁻ form nih.gov. Conversely, in acidic environments, the equilibrium favors the formation of H₂S. In lysosomes, which have an acidic pH of 4.7, over 99% of the compound exists as H₂S nih.gov.

Table 1: pH-Dependent Speciation of Aqueous Sulfide

| pH | Predominant Species | Approximate Distribution |

| 4.7 | H₂S | >99% H₂S |

| 7.4 | HS⁻ | ~71.5% HS⁻, ~28.5% H₂S |

| 8.0 | HS⁻ | ~92% HS⁻, ~8% H₂S |

| >12 | S²⁻ | S²⁻ becomes a significant species in highly alkaline solutions |

This table illustrates the distribution of sulfide species at different pH values based on the dissociation equilibria of hydrogen sulfide.

The hydrolysis of sulfide salts leads to the formation of a mixture of compounds. When calcium sulfide (CaS), a related compound, comes into contact with water, it decomposes to give a mixture that includes calcium di(hydrogensulphide) (Ca(HS)₂), calcium hydroxide (B78521) (Ca(OH)₂), and calcium hydroxy hydrosulfide (Ca(SH)(OH)) wikipedia.org. The reaction proceeds through the formation of Ca(SH)(OH), which can then further react with water to produce calcium hydroxide and release hydrogen sulfide gas wikipedia.orglibretexts.org.

The key reactions in this process are:

CaS + H₂O → Ca(SH)(OH) wikipedia.orglibretexts.org

Ca(SH)(OH) + H₂O → Ca(OH)₂ + H₂S wikipedia.orglibretexts.org

This set of reactions demonstrates the intricate relationship between the different calcium-sulfur species in an aqueous environment, all linked through hydrolysis and pH-dependent equilibria that also involve HS⁻ and S²⁻ ions nih.gov. The reaction of calcium hydroxide with hydrogen sulfide can also produce calcium di(hydrogensulphide) and water wikipedia.orgyoutube.combrainly.com.

Protonation and Deprotonation Processes of the Hydrosulfide Anion

The hydrosulfide anion (HS⁻) is amphiprotic, meaning it can act as both a Brønsted-Lowry acid and base. It can accept a proton to form hydrogen sulfide (H₂S) or donate a proton to form the sulfide ion (S²⁻).

Protonation: HS⁻ + H⁺ ⇌ H₂S

Deprotonation: HS⁻ ⇌ S²⁻ + H⁺

These reversible protonation and deprotonation reactions are fundamental to the pH-dependent speciation described previously nih.gov. The rate of these reactions is typically very fast. The pKa for the first dissociation of H₂S to HS⁻ is approximately 7, while the pKa for the second dissociation of HS⁻ to S²⁻ is significantly higher, often cited as being above 12 nih.gov. This indicates that HS⁻ is the dominant species over a wide pH range, and a substantial concentration of S²⁻ is present only under strongly alkaline conditions aai.solutionsnih.gov.

Redox Chemistry and Sulfur Transformations Involving Ca(HS)₂

The sulfur atom in the hydrosulfide anion of Ca(HS)₂ exists in its most reduced state, with an oxidation state of -2 nih.govnih.gov. This makes it a potent reducing agent capable of donating electrons in redox reactions nih.gov. The two-electron redox potential for the oxidation of the hydrosulfide ion to elemental sulfur is +0.17 V at pH 7 nih.gov.

The hydrosulfide ion can react with various oxidizing agents, leading to the formation of different sulfur species. For example, H₂S has been shown to react with oxidized thiol species like disulfides (RSSR) to produce a thiol (RSH) and a hydropersulfide (RSSH) nih.gov.

A notable example of its redox chemistry is the reaction of the hydrosulfide ion with sodium nitroprusside ([Fe(CN)₅NO]²⁻). This reaction involves an initial addition of HS⁻ to the nitroprusside complex, followed by decomposition of the resulting adduct into radical species, including [Fe(CN)₅NO]³⁻ and HS₂⁻ researchgate.net. This reactivity highlights the capacity of the hydrosulfide ion to participate in complex single-electron transfer processes researchgate.net. Further reactions can yield products such as ammonia (B1221849) and dinitrogen monoxide, depending on the pH researchgate.net.

Interactions with Metal Centers and Ligand Exchange Processes in Aqueous and Non-Aqueous Systems

The hydrosulfide anion is a strong nucleophile and can act as a ligand, binding to metal centers to form coordination complexes nih.gov. This reactivity is the basis for its use in precipitating heavy metals from wastewater. Calcium sulfide, which dissolves to form Ca(HS)₂, has been effectively used to achieve complete removal of heavy metals from acidic wastewater effluents through the precipitation of highly insoluble metal sulfides nih.govguidechem.com.

The interaction with metal centers can occur through two primary mechanisms:

Ligand Exchange: The hydrosulfide ion can replace other ligands, such as water, in a metal's coordination sphere libretexts.orgchemguide.co.uk. This is a form of substitution reaction. The reactivity of HS⁻ with redox-inactive metal centers, such as zinc(II) in zinc phthalocyanine (B1677752) (ZnPc), proceeds via the binding of HS⁻ as a ligand acs.org.

Redox Reactions: With redox-active metals, the interaction can involve the reduction of the metal center. For instance, cobalt(II) phthalocyanine (CoPc) reacts with HS⁻, but not H₂S, to form the reduced [Co(I)Pc]⁻ complex acs.orgresearchgate.net. This demonstrates that the protonation state of the sulfide is a critical factor in determining the reaction pathway with a metal complex acs.org.

These interactions underscore the versatility of the hydrosulfide ion derived from Ca(HS)₂, enabling it to participate in both the formation of stable metal-sulfide precipitates and in more complex ligand exchange and redox processes with coordinated metal ions.

Advanced Characterization and Analytical Techniques in Calcium Di Hydrogensulphide Research

Spectroscopic Analysis Methods for Ca(HS)₂ and Related Species

Spectroscopic methods are indispensable for probing the atomic and molecular properties of materials. They measure the interaction of electromagnetic radiation with a substance to provide insights into its structure, bonding, and electronic properties.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, investigates the vibrational modes of molecules. The frequencies of these vibrations are unique to the chemical bonds and molecular structure of a compound, acting as a molecular "fingerprint."

For calcium di(hydrogensulphide), these techniques would be used to identify the characteristic vibrations of the hydrosulphide (HS⁻) anion. Key vibrational modes would include the S-H stretching frequency. By analogy with related sulphur-hydrogen compounds, this stretching vibration is expected to be a primary focus of analysis.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. For a vibration to be IR-active, it must cause a change in the molecule's dipole moment.

Raman Spectroscopy: Raman spectroscopy involves scattering monochromatic light (typically from a laser) and analyzing the frequency of the scattered light. Raman-active modes involve a change in the polarizability of the molecule's electron cloud.

Despite the utility of these methods, specific IR or Raman spectra for solid Ca(HS)₂ are not readily found in published literature. Data for the related compound, calcium sulphide (CaS), shows a characteristic Raman peak around 157 cm⁻¹, but this corresponds to the Ca-S lattice vibration and not the S-H vibrations that would characterize Ca(HS)₂. mdpi.com

Table 1: Expected Vibrational Modes for the Hydrosulphide Ion in Ca(HS)₂

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Activity |

|---|---|---|

| S-H Stretch | ~2500 - 2600 | IR & Raman |

| Ca-S Lattice Vibrations | < 400 | Raman |

Note: This table is based on theoretical expectations and data from related compounds, as specific experimental data for Ca(HS)₂ is not available.

Electronic spectroscopy provides information about the electronic structure of a compound by probing the energy levels of its electrons.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. It is primarily used for analyzing compounds with chromophores. While calculations have been performed for the UV absorption of the bisulfide anion (SH⁻) in aqueous solutions, nih.govrsc.org dedicated UV-Vis absorption spectra for isolated Ca(HS)₂ are not available.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the binding energies of core-level electrons by irradiating a material with X-rays. It provides information on elemental composition and the chemical state of the elements present. For Ca(HS)₂, XPS would be used to analyze the Ca 2p and S 2p core levels. The binding energy of these electrons would confirm the presence of calcium and sulphur and could indicate the oxidation states and bonding environment. While extensive reference data exists for various calcium compounds and calcium sulphide, xpsfitting.commdpi.com no specific, peer-reviewed XPS spectra for Ca(HS)₂ have been identified.

Table 2: Theoretical Binding Energy Ranges for Ca(HS)₂ in XPS

| Element | Orbital | Expected Binding Energy (eV) |

|---|---|---|

| Calcium | Ca 2p₃/₂ | ~347 |

| Sulphur | S 2p₃/₂ | ~161 - 163 |

Note: These values are estimations based on data from related calcium and sulphide compounds, as direct experimental data for Ca(HS)₂ is not available.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei. For studies involving calcium di(hydrogensulphide), both ¹H NMR and ⁴³Ca NMR could theoretically be employed.

¹H NMR: Would be used to study the proton environment of the HS⁻ ion.

⁴³Ca NMR: The ⁴³Ca isotope is NMR-active, though its low natural abundance (0.135%) and quadrupolar nature present sensitivity challenges. huji.ac.ilnorthwestern.edu It can provide information about the local environment of the calcium ions, including their coordination and interactions in solution.

A search of the scientific literature did not yield any published NMR studies conducted on solutions of calcium di(hydrogensulphide).

Diffraction and Microscopic Techniques

These methods are used to determine the macroscopic and microscopic structure and morphology of materials.

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities at which an X-ray beam is diffracted by the crystalline lattice, one can deduce the arrangement of atoms. libretexts.orgmalvernpanalytical.com An XRD analysis of Ca(HS)₂ would provide definitive information on its crystal system, space group, and the precise positions of the calcium and hydrosulphide ions in the unit cell. However, a definitive crystal structure determined by single-crystal or powder XRD for calcium di(hydrogensulphide) is not available in open-access crystallographic databases or the reviewed literature.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), use electron beams to generate high-resolution images of a material's surface or internal structure.

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography, morphology, and composition of a sample. It would be used to characterize the particle size, shape, and surface features of Ca(HS)₂ powder.

Transmission Electron Microscopy (TEM): TEM allows for much higher magnification and resolution, providing detailed information on the morphology, crystal structure, and even atomic-scale defects of a material.

No SEM or TEM studies specifically characterizing the morphology of calcium di(hydrogensulphide) were found in the reviewed scientific literature.

Electrochemical Methods for Species Detection and Redox Potential Determination

Electrochemical methods offer high sensitivity and rapid analysis for the detection and characterization of sulfide (B99878) species. researchgate.net These techniques are pivotal in understanding the redox behavior of compounds like calcium di(hydrogensulphide).

Various electrochemical approaches are employed, including cyclic voltammetry (CV), amperometry, and potentiometry with ion-selective electrodes (ISEs). researchgate.netepa.gov Direct electrochemical sensing of hydrogen sulfide can be challenging due to the passivation of electrode surfaces by elemental sulfur, a phenomenon known as sulfur poisoning. nih.govnih.gov To overcome this, techniques like triple pulse amperometry (TPA) have been developed, which involve repeated potential pulses to electro-oxidize adsorbed sulfur, thereby regenerating the electrode surface and maintaining sensor performance. nih.govnih.gov

The redox potential of sulfide species is a key parameter in geochemical and biological systems. The oxidation of sulfide ores, for instance, is an electrochemical process influenced by redox potential and pH. u-szeged.hu The standard redox potential for the sulfate (B86663)/sulfide half-cell is approximately -220 mV relative to the standard hydrogen electrode (SHE). harvard.edu Cyclic voltammetry can provide detailed information about the redox processes, including the transfer electron number and redox potential. researchgate.net

Ion-selective electrodes (ISEs) provide a potentiometric method for measuring sulfide concentration. epa.gov This technique is often used for distilled samples to avoid interferences from ions like mercury and silver. epa.gov The sulfide ISE, in conjunction with a reference electrode, measures the potential difference that correlates with the sulfide ion activity in the solution. epa.gov

Interactive Data Table: Comparison of Electrochemical Techniques for Sulfide Detection

| Technique | Principle | Advantages | Challenges | Limit of Detection (LOD) Example |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. researchgate.net | Provides information on redox potentials and reaction kinetics. researchgate.net | Lower sensitivity compared to other methods. researchgate.net | 4.6 x 10⁻⁵ M for sulfide ions in 0.5 M KNO₃ solution. researchgate.net |

| Amperometry | Measures electric current resulting from an electrochemical reaction at a constant applied potential. researchgate.net | High sensitivity, rapid response. nih.gov | Susceptible to sulfur poisoning on the electrode surface. nih.govnih.gov | <100 nM with Triple Pulse Amperometry. nih.gov |

| Ion-Selective Electrode (ISE) Potentiometry | Measures the potential of an ion-selective electrode in a solution to determine the concentration of a specific ion. epa.gov | Simple, direct measurement of free sulfide ion activity. | Prone to interferences in undistilled samples. epa.gov | 1.0 mg/L. epa.gov |

Chromatographic and Separation Techniques for Mixtures Containing Sulfide Species

Chromatography is essential for separating and quantifying individual sulfide species within complex mixtures. Ion chromatography (IC) and gas chromatography (GC) are the primary methods used for this purpose.

Ion chromatography is a versatile technique for the analysis of aqueous samples containing various sulfur species, such as sulfide, sulfite (B76179), sulfate, and thiosulfate. nih.govresearchgate.net The separation is typically achieved on an anion-exchange column. researchgate.net Detection can be accomplished using a conductivity detector for species like sulfite and sulfate, while more sensitive fluorometric or electrochemical detectors are used for reduced sulfur compounds like sulfide. nih.gov A significant challenge in IC is the instability of sulfide and sulfite; however, methods have been developed to convert them into more stable species, such as thiocyanate (B1210189) and sulfate, respectively, before chromatographic separation. researchgate.net

Gas chromatography is employed for the analysis of volatile sulfur compounds, including hydrogen sulfide. nih.govacs.org For non-volatile samples, a derivatization step, such as extractive alkylation, can be used to convert sulfide into a volatile derivative suitable for GC analysis. nih.gov For instance, pentafluorobenzyl bromide has been used as an alkylating agent to analyze sulfide in biological samples with high sensitivity using an electron capture detector. nih.gov

Interactive Data Table: Chromatographic Methods for Sulfide Analysis

| Technique | Sample Type | Separation Principle | Detection Method | Common Analytes |

| Ion Chromatography (IC) | Aqueous solutions | Anion-exchange | Conductivity, Electrochemical, Fluorometric nih.gov | Sulfide, Sulfite, Sulfate, Thiosulfate nih.govresearchgate.net |

| Gas Chromatography (GC) | Gaseous samples, or liquids after derivatization | Partitioning between a stationary phase and a mobile gas phase | Electron Capture Detector (ECD), Mass Spectrometry (MS) nih.gov | Hydrogen sulfide, Carbonyl sulfide, Methyl mercaptan nih.govnih.govacs.org |

Elemental and Compositional Analysis (e.g., Inductively Coupled Plasma Spectroscopy, CHNS Analysis)

To confirm the elemental composition and purity of compounds like calcium di(hydrogensulphide), elemental and compositional analysis techniques are indispensable.

Inductively Coupled Plasma (ICP) Spectroscopy is a powerful tool for determining the elemental makeup of a sample, including calcium and sulfur. thermofisher.comnih.gov In ICP Optical Emission Spectrometry (ICP-OES), the sample is introduced into an argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths. thermofisher.com The intensity of the emitted light is proportional to the concentration of the element. ICP-MS (Mass Spectrometry) offers even lower detection limits by separating and measuring the ions based on their mass-to-charge ratio. nih.gov When analyzing sulfur in a calcium-rich matrix using ICP-OES, spectral interference from calcium can be a significant issue, which may require correction methods like multiple linear regression. rsc.org

CHNS Analysis is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. azom.commeasurlabs.comaurigaresearch.com The sample is combusted at a high temperature in an oxygen-rich atmosphere, converting the elements into gaseous oxides (CO₂, H₂O, NOₓ, and SO₂). aurigaresearch.com These gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD). azom.comvelp.com This method is highly effective for verifying the stoichiometry of synthesized compounds and assessing their purity. aurigaresearch.com

Interactive Data Table: Elemental Analysis Techniques

| Technique | Principle | Elements Detected | Key Applications in Sulfide Research |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Excitation of atoms in a plasma and measurement of emitted light at element-specific wavelengths. thermofisher.com | Most elements, including Ca and S. | Quantifying calcium and sulfur content, detecting trace metal impurities. rsc.orgrsc.org |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of atoms in a plasma and separation of ions by mass-to-charge ratio. nih.gov | Most elements, including Ca and S, at very low concentrations. | Isotopic analysis, ultra-trace elemental quantification. nih.govacs.org |

| CHNS Elemental Analysis | Combustion of the sample and quantification of resulting gaseous oxides (CO₂, H₂O, NOₓ, SO₂). aurigaresearch.comvelp.com | Carbon, Hydrogen, Nitrogen, Sulfur. | Verifying the H and S content in calcium di(hydrogensulphide), assessing purity. justagriculture.in |

Theoretical and Computational Investigations of Calcium Di Hydrogensulphide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ca(HS)₂. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic makeup and geometry.

The electronic structure of calcium di(hydrogensulphide) has been elucidated using both Density Functional Theory (DFT) and ab initio methods. DFT calculations, which approximate the complex many-electron problem by focusing on the electron density, have been employed to determine the molecule's geometry and vibrational frequencies. Ab initio methods, which are based on first principles without empirical parameters, provide a more rigorous approach to calculating the electronic structure. Studies on related calcium compounds like calcium sulfide (B99878) (CaS) have utilized ab initio methods to explore numerous low-lying electronic states. For Ca(HS)₂, these calculations reveal the nature of the chemical bonds and the distribution of electrons within the molecule.

Table 1: Comparison of Computational Methods for Electronic Structure Elucidation

| Method | Description | Strengths for Ca(HS)₂ | Limitations for Ca(HS)₂ |

| Density Functional Theory (DFT) | A quantum mechanical method that uses the electron density to determine the properties of a many-electron system. | Computationally less expensive than ab initio methods, allowing for the study of larger systems or more complex properties. | The accuracy depends on the choice of the exchange-correlation functional. |

| Ab Initio Methods | A class of quantum chemistry methods based on first principles of quantum mechanics, without the use of experimental data. | Can achieve high accuracy, providing a benchmark for other methods. | Computationally intensive, limiting the size of the system that can be studied. |

Molecular orbital (MO) analysis provides a detailed picture of the bonding in Ca(HS)₂. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the molecule's reactivity. For the related hydrogen sulfide (H₂S) molecule, the molecular orbital symmetry has been directly determined using polarized X-ray emission. In Ca(HS)₂, the HOMO is expected to be localized on the sulfur atoms of the hydrosulphide groups, while the LUMO is likely centered on the calcium atom. This suggests that the sulfur atoms are prone to electrophilic attack, and the calcium atom is susceptible to nucleophilic attack. The bonding in Ca(HS)₂ is primarily ionic, resulting from the transfer of electrons from the calcium atom to the more electronegative sulfur atoms, forming Ca²⁺ and HS⁻ ions. However, a degree of covalent character also exists due to the sharing of electrons between the atoms.

A potential energy surface (PES) is a conceptual tool that helps in the analysis of molecular geometry and chemical reaction dynamics. It maps the energy of a system as a function of the positions of its atoms. For Ca(HS)₂, PES mapping can be used to explore the energy changes that occur during its formation and in various chemical reactions. By identifying the minimum energy pathways on the PES, researchers can determine the most likely reaction mechanisms and identify transition states, which are the energy barriers that must be overcome for a reaction to occur. This information is critical for understanding the kinetics and thermodynamics of reactions involving Ca(HS)₂.

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid States

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the dynamic behavior of Ca(HS)₂ in both solution and solid states.

In aqueous solutions, MD simulations can reveal how water molecules arrange themselves around the Ca²⁺ and HS⁻ ions, a process known as solvation. This includes determining the number of water molecules in the immediate vicinity of the ions (coordination number) and their orientation. Such simulations have been used to study the solvation structure of CaCl₂ aqueous electrolytes.

In the solid state, MD simulations can be used to investigate the crystal structure, phase transitions, and mechanical properties of Ca(HS)₂. By simulating the atomic motions at different temperatures and pressures, researchers can predict how the material will behave under various conditions.

Table 2: Applications of Molecular Dynamics Simulations for Ca(HS)₂

| State | Information Gained |

| Solution | Solvation structure, coordination numbers, ion pairing, transport properties (e.g., diffusion coefficients). |

| Solid | Crystal structure, phase transitions, thermal conductivity, mechanical properties. |

Thermodynamic Modeling and Free Energy Calculations

Thermodynamic modeling allows for the calculation of key properties that govern the stability and reactivity of Ca(HS)₂, such as enthalpy, entropy, and Gibbs free energy. Free energy calculations, in particular, are essential for predicting the spontaneity of chemical reactions and determining equilibrium constants.

Kinetic Modeling of Reaction Pathways and Rate Constants

Kinetic modeling focuses on the rates of chemical reactions. By combining information from quantum chemical calculations (such as the energies of reactants, products, and transition states) with theoretical frameworks like transition state theory, it is possible to calculate the rate constants for elementary reaction steps.

A kinetic model for reactions involving Ca(HS)₂ would consist of a series of elementary reactions, each with its own rate constant. Such models can be used to simulate the time evolution of the concentrations of all chemical species in the system, providing a comprehensive understanding of the reaction dynamics. This is particularly valuable for optimizing reaction conditions in industrial processes or for predicting the fate of Ca(HS)₂ in environmental systems. For example, kinetic models have been developed for the reaction of hydrogen sulfide with limestone.

Spectroscopic Property Prediction and Validation against Experimental Data

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused on the prediction of spectroscopic properties for calcium di(hydrogensulphide), Ca(HS)₂. Similarly, there is a lack of published experimental spectroscopic data for this compound that could be used for the validation of such theoretical predictions.

Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for predicting the spectroscopic properties of chemical compounds. These methods can be employed to calculate various spectra, including:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, the IR spectrum can be predicted. This provides insights into the different vibrational modes of the molecule, such as stretching and bending of the S-H and Ca-S bonds.

Raman Spectra: Theoretical calculations can also predict the Raman active vibrational modes and their intensities, offering complementary information to IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectra: While less common for this type of inorganic salt, theoretical calculations could predict the chemical shifts of relevant nuclei, such as ¹H and ⁴³Ca, if the compound were amenable to such analysis in a suitable solvent.

Electronic Spectra: Predictions of electronic transitions, typically in the ultraviolet-visible (UV-Vis) region, can be made through time-dependent DFT (TD-DFT) or other excited-state methods.

The validation of these theoretical predictions is a critical step in computational chemistry. It involves comparing the calculated spectroscopic data with experimentally obtained spectra. A close agreement between the predicted and experimental data provides confidence in the accuracy of the computational model and the understanding of the molecule's structure and properties. Discrepancies, on the other hand, can guide further refinement of the theoretical methods or prompt a re-examination of the experimental results.

Despite the availability of these powerful computational techniques, a specific application to calcium di(hydrogensulphide) for the prediction and validation of its spectroscopic properties has not been reported in the accessible scientific literature. Consequently, data tables comparing theoretical and experimental spectroscopic values for this particular compound cannot be provided at this time. Future research in this area would be invaluable for characterizing this compound and expanding the understanding of alkaline earth metal hydrosulfides.

Thermodynamic Studies of Calcium Di Hydrogensulphide Systems

Standard Enthalpies of Formation and Reaction for Ca(HS)₂ and Related Species

The standard enthalpy of formation (ΔH°f) is a fundamental thermodynamic property that quantifies the heat change when one mole of a compound is formed from its constituent elements in their standard states. For aqueous calcium di(hydrogensulphide), the standard enthalpy of formation can be calculated from the standard enthalpies of formation of its constituent ions in an aqueous solution.

The dissolution of calcium di(hydrogensulphide) in water can be represented by the following equation:

Ca(HS)₂(aq) → Ca²⁺(aq) + 2HS⁻(aq)

The standard enthalpy of formation of aqueous Ca(HS)₂ can be determined using the known standard enthalpies of formation for the aqueous calcium and hydrosulfide (B80085) ions.

| Ion | Standard Enthalpy of Formation (ΔH°f) in kJ/mol |

| Ca²⁺(aq) | -543.0 |

| HS⁻(aq) | -17.6 |

Note: Data sourced from various chemistry resources.

Using these values, the standard enthalpy of formation for aqueous calcium di(hydrogensulphide) can be calculated as follows:

ΔH°f [Ca(HS)₂(aq)] = ΔH°f [Ca²⁺(aq)] + 2 * ΔH°f [HS⁻(aq)] ΔH°f [Ca(HS)₂(aq)] = -543.0 kJ/mol + 2 * (-17.6 kJ/mol) ΔH°f [Ca(HS)₂(aq)] = -543.0 kJ/mol - 35.2 kJ/mol ΔH°f [Ca(HS)₂(aq)] = -578.2 kJ/mol

This negative value indicates that the formation of aqueous calcium di(hydrogensulphide) from its constituent ions is an exothermic process.

Gibbs Free Energy and Reaction Spontaneity under Varying Conditions

The Gibbs free energy (G) is a thermodynamic potential that can be used to predict the spontaneity of a process at constant temperature and pressure. The change in Gibbs free energy (ΔG) for a reaction is given by the equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the temperature in Kelvin, and ΔS is the change in entropy. A negative ΔG indicates a spontaneous process, a positive ΔG indicates a non-spontaneous process, and a ΔG of zero indicates that the system is at equilibrium.

To determine the standard Gibbs free energy of formation (ΔG°f) for aqueous Ca(HS)₂, we first need the standard molar entropies (S°) of its constituent ions.

| Ion | Standard Molar Entropy (S°) in J/(mol·K) |

| Ca²⁺(aq) | -53 J/(mol·K) bartleby.com |

| HS⁻(aq) | 61.1 J/(mol·K) |

Note: Data sourced from various chemistry resources.

The standard molar entropy of aqueous Ca(HS)₂ can be estimated as:

S° [Ca(HS)₂(aq)] = S° [Ca²⁺(aq)] + 2 * S° [HS⁻(aq)] S° [Ca(HS)₂(aq)] = -53 J/(mol·K) + 2 * (61.1 J/(mol·K)) S° [Ca(HS)₂(aq)] = -53 J/(mol·K) + 122.2 J/(mol·K) S° [Ca(HS)₂(aq)] = 69.2 J/(mol·K)

Now, we can calculate the standard Gibbs free energy of formation at 298.15 K (25 °C):

ΔG°f = ΔH°f - TΔS°f

To calculate ΔS°f for the formation of Ca(HS)₂(aq) from its elements in their standard states (Ca(s), H₂(g), S(s)), we need the standard molar entropies of these elements.

| Species | Standard Molar Entropy (S°) in J/(mol·K) |

| Ca(s) | 41.6 |

| H₂(g) | 130.7 |

| S(s, rhombic) | 32.1 |

ΔS°f [Ca(HS)₂(aq)] = S° [Ca(HS)₂(aq)] - (S° [Ca(s)] + S° [H₂(g)] + 2 * S° [S(s)]) ΔS°f [Ca(HS)₂(aq)] = 69.2 - (41.6 + 130.7 + 2 * 32.1) ΔS°f [Ca(HS)₂(aq)] = 69.2 - (41.6 + 130.7 + 64.2) ΔS°f [Ca(HS)₂(aq)] = 69.2 - 236.5 ΔS°f [Ca(HS)₂(aq)] = -167.3 J/(mol·K) or -0.1673 kJ/(mol·K)

Finally, we can calculate ΔG°f [Ca(HS)₂(aq)]:

ΔG°f = -578.2 kJ/mol - (298.15 K * -0.1673 kJ/(mol·K)) ΔG°f = -578.2 kJ/mol + 49.88 kJ/mol ΔG°f [Ca(HS)₂(aq)] = -528.32 kJ/mol

The large negative value of the standard Gibbs free energy of formation indicates that the formation of aqueous calcium di(hydrogensulphide) from its elements is a spontaneous process under standard conditions.

Entropy Changes and System Disorder in Ca(HS)₂ Reactions and Solutions

Entropy (S) is a measure of the disorder or randomness of a system. The change in entropy (ΔS) for a reaction provides insight into the change in the degree of disorder of the system.

The formation of aqueous calcium di(hydrogensulphide) from its solid state involves an increase in entropy as the ordered crystal lattice breaks down and the ions become solvated and dispersed in the solution:

Ca(HS)₂(s) → Ca²⁺(aq) + 2HS⁻(aq)

In this process, the number of particles increases, and their mobility is significantly enhanced, leading to a positive ΔS.

Conversely, reactions that lead to the precipitation of a solid from an aqueous solution of Ca(HS)₂ would result in a decrease in entropy. For example, the reaction with a source of sulfide (B99878) ions to form the less soluble calcium sulfide:

Ca(HS)₂(aq) + S²⁻(aq) → CaS(s) + 2HS⁻(aq)

In this case, the formation of a more ordered solid phase from dispersed aqueous ions leads to a negative ΔS.

Heat Capacities and Thermal Behavior of Ca(HS)₂ Containing Systems

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For solutions, the apparent molal heat capacity is a useful property. Studies on aqueous solutions of NaHS and H₂S have provided data that can be used to understand the thermal behavior of systems containing the hydrosulfide ion. cdnsciencepub.comresearchgate.net

The standard state heat capacity for the hydrosulfide ion (HS⁻) has been determined through extrapolation to infinite dilution. cdnsciencepub.com This value, along with the heat capacity of the calcium ion, can be used to estimate the heat capacity of aqueous calcium di(hydrogensulphide) solutions. The heat capacity of these solutions is expected to be influenced by temperature and concentration.

The thermal behavior of Ca(HS)₂ is also relevant. While specific data is limited, it is known to decompose in air at relatively low temperatures (15–18℃). chemicalbook.com This suggests that its thermal stability is limited.

Phase Equilibria and Solubility in Complex Aqueous and Solid-State Systems

Calcium di(hydrogensulphide) is described as being soluble in water. guidechem.com The phase equilibria in the Ca(HS)₂-H₂O system are complex and involve the dissolution of the solid to form aqueous calcium and hydrosulfide ions. The solubility is influenced by factors such as temperature, pressure, and the pH of the solution.

In aqueous solutions, Ca(HS)₂ exists in equilibrium with other species. The hydrosulfide ion can further dissociate to form sulfide ions (S²⁻), although this occurs to a lesser extent in neutral or acidic solutions. The presence of other ions can also affect the solubility through common ion effects or the formation of other precipitates.

The solid-state system can also be complex. Calcium di(hydrogensulphide) is known to decompose in the presence of air. chemicalbook.com This indicates that the solid-state is sensitive to atmospheric conditions, which would be a critical factor in its phase diagram under ambient conditions.

Kinetic Studies of Calcium Di Hydrogensulphide Reactions

Reaction Rate Determination and Rate Laws for Ca(HS)₂ Formation and Decomposition

The formation of calcium di(hydrogensulphide) primarily occurs through the reaction of a calcium source with hydrogen sulfide (B99878). The most common reactions are:

Ca(OH)₂ + 2H₂S → Ca(HS)₂ + 2H₂O wikipedia.org

CaCO₃ + 2H₂S → Ca(HS)₂ + H₂O + CO₂ wikipedia.org

The determination of the reaction rate for these heterogeneous gas-solid reactions involves measuring the change in concentration of reactants or products over time. While a specific rate law for Ca(HS)₂ formation has not been explicitly detailed, studies on analogous systems provide insight. For instance, the sulfidation of both limestone (CaCO₃) and calcined limestone (CaO) has been found to be first-order with respect to the partial pressure of H₂S researchgate.net. This suggests that the rate law for Ca(HS)₂ formation might take a form where the rate is directly proportional to the concentration of H₂S.

A general, hypothetical rate law could be expressed as: Rate = k[Ca(OH)₂]ˣ[H₂S]ʸ

Here, k is the rate constant, and x and y are the reaction orders with respect to Ca(OH)₂ and H₂S, respectively. Based on analogous reactions, the order y is likely to be 1, but both x and y must be determined experimentally researchgate.net.

The decomposition of Ca(HS)₂ can occur via hydrolysis, yielding calcium hydroxide (B78521) and hydrogen sulfide webqc.org. The kinetics of this decomposition are not well-documented.

| Reactant | Reaction System | Experimentally Suggested Order | Citation |

|---|---|---|---|

| Hydrogen Sulfide (H₂S) | CaO/CaCO₃ + H₂S | First-Order | researchgate.net |

| Sulfur Dioxide (SO₂) | Ca(OH)₂ + SO₂ (at <3000 ppm) | Zero-Order | researchgate.net |

Activation Energy and Arrhenius Parameters for Ca(HS)₂ Transformations

The activation energy (Ea) is the minimum energy required for a reaction to occur. It is a critical parameter in the Arrhenius equation, k = A * e^(-Ea/RT), which relates the rate constant (k) to the temperature (T), the pre-exponential factor (A), and the gas constant (R).

| Reaction | Reported Activation Energy (Ea) | Citation |

|---|---|---|

| CaO + H₂S | 37 kcal/mol (~155 kJ/mol) | researchgate.net |

| Ca(OH)₂ + SO₂ | 32 kJ/mol | researchgate.net |

An Arrhenius plot, which graphs the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), would yield a straight line from which the activation energy could be calculated from the slope (-Ea/R) wikipedia.orgyoutube.com.

Mechanistic Pathways and Intermediate Identification in Kinetic Processes

Research into the production of calcium hydrosulfide (B80085) solutions from calcium hydroxide and hydrogen sulfide has suggested the formation of an intermediate compound google.com. This intermediate appears when approximately 65% to 75% of the calcium hydroxide has been converted, causing the reaction mixture to thicken into a semi-solid or plaster-like material. This phenomenon implies the formation of a less soluble species that is subsequently converted to the more soluble Ca(HS)₂ product as the reaction proceeds to completion google.com. While this intermediate has not been definitively identified, one possibility suggested in related literature is a transitory species like calcium hydroxy hydrosulfide, Ca(OH)(SH) google.comchempap.org.

The proposed mechanistic steps could involve:

Initial Reaction: Formation of an intermediate species. Ca(OH)₂ + H₂S → Ca(OH)(SH) + H₂O

Further Reaction: The intermediate reacts with additional H₂S to form the final product. Ca(OH)(SH) + H₂S → Ca(HS)₂ + H₂O

This two-step mechanism would explain the observed changes in viscosity during the reaction google.com.

Influence of Environmental Factors (Temperature, Pressure, Concentration) on Reaction Rates

Environmental conditions play a crucial role in governing the kinetics of Ca(HS)₂ formation.

Temperature : Temperature has a significant positive effect on the reaction rate. Industrial processes have found that maintaining the reaction temperature above 60°C is necessary to overcome the formation of the viscous, plaster-like intermediate and ensure the reaction mixture remains fluid for rapid and efficient absorption of hydrogen sulfide google.com. Higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, thus increasing the rate constant as described by the Arrhenius equation wikipedia.org. For the related reaction between calcium carbonate and hydrochloric acid, studies have confirmed that the reaction rate increases as the temperature rises jjhrgroup.com.

Pressure and Concentration : For reactions involving a gaseous reactant like H₂S, pressure and concentration are directly related. Increasing the pressure of H₂S gas effectively increases its concentration, leading to a higher frequency of collisions between gas molecules and the solid calcium hydroxide or carbonate surface libretexts.org. This increased collision frequency results in a faster reaction rate. As noted, related sulfidation reactions are often first-order with respect to H₂S concentration, meaning that doubling the H₂S partial pressure would double the reaction rate researchgate.net. However, some studies on the sulfidation of limestone note that while the rate is first-order to the H₂S partial pressure, it decreases as the total system pressure increases researchgate.net.

| Factor | Effect on Reaction Rate | Reason | Citation |

|---|---|---|---|

| Increase in Temperature | Increases | Increases kinetic energy of molecules, leading to more frequent and energetic collisions. Helps overcome intermediate formation. | google.comwikipedia.org |

| Increase in H₂S Pressure/Concentration | Increases | Increases frequency of collisions between H₂S gas and solid reactant. | researchgate.netlibretexts.org |

Catalysis and Inhibition in Calcium Di(hydrogensulphide) Related Processes

There is no specific information available on catalysts that enhance the rate of Ca(HS)₂ formation. Research in related fields has focused on catalysts for the decomposition of H₂S itself, such as molybdenum disulfide (MoS₂), rather than its reaction with calcium bases kaust.edu.sakaust.edu.sa.

Conversely, certain substances can act as inhibitors. In the broader context of industrial sulfidation, the presence of other gases can impede the desired reaction. For example, in processes involving the reaction of H₂S with calcined limestone, the presence of carbon dioxide (CO₂) has been shown to inhibit both the initial reaction rate and the final conversion researchgate.net. This is because CO₂ can compete with H₂S to react with the calcium sorbent, a phenomenon known as competitive adsorption or reaction. Therefore, in a system where Ca(HS)₂ is being formed from CaCO₃, the product CO₂ could potentially inhibit the forward reaction to some extent.

Role of Calcium Di Hydrogensulphide in Specific Chemical Systems and Processes

Sulfur Cycle and Environmental Transformations in Geochemical Contexts

Calcium di(hydrogensulphide) is a transient but important species in the biogeochemical sulfur cycle, which involves the movement and transformation of sulfur between rocks, waterways, and living systems. wikipedia.org The cycle is characterized by changes in the oxidation state of sulfur, primarily through the microbial reduction of sulfate (B86663) (SO₄²⁻) to hydrogen sulfide (B99878) (H₂S) and the subsequent oxidation of sulfide back to sulfate. wikipedia.orgfrontiersin.orgwustl.edu

In anaerobic environments rich in organic matter, dissimilatory sulfate-reducing bacteria generate significant quantities of hydrogen sulfide. frontiersin.orgacs.org When these environments are also characterized by the presence of calcium-bearing minerals, such as calcite and aragonite (calcium carbonate, CaCO₃) or gypsum and anhydrite (calcium sulfate, CaSO₄), the generated H₂S can react with available calcium. researchgate.net911metallurgist.com The reaction of H₂S with calcium carbonate in an aqueous medium can form soluble calcium di(hydrogensulphide), as shown in the following reaction: wikipedia.orghandwiki.org

CaCO₃ + 2 H₂S ⇌ Ca(HS)₂ + H₂O + CO₂

This makes Ca(HS)₂ a crucial link between microbial sulfur reduction and calcium geochemistry. Its formation represents a mechanism for the mobilization of reduced sulfur in calcium-rich waters. However, its stability in most geochemical settings is limited. A shift towards oxidizing conditions will lead to the conversion of the hydrosulphide ion to elemental sulfur or sulfate, while changes in CO₂ concentration can reverse the formation reaction, leading to the precipitation of calcium carbonate. wustl.eduwikipedia.org This dynamic is particularly relevant in the context of cave formation (speleogenesis), where H₂S-rich waters interact with limestone. researchgate.net

Inorganic Synthesis and Precursor Chemistry (e.g., as an H₂S donor)

In the field of inorganic synthesis, calcium di(hydrogensulphide) is valued as a precursor and a hydrogen sulfide (H₂S) donor. researchgate.netnih.gov As H₂S is a flammable and highly toxic gas, its in-situ generation from a more stable, solid, or aqueous precursor like Ca(HS)₂ offers significant handling advantages. guidechem.com The compound can be synthesized by reacting hydrogen sulfide gas with an aqueous slurry of calcium hydroxide (B78521) (slaked lime) or calcium carbonate: wikipedia.orghandwiki.org

Ca(OH)₂ + 2 H₂S → Ca(HS)₂ + 2 H₂O

Once formed, the Ca(HS)₂ solution can be used to generate H₂S gas in a controlled manner, typically through reaction with an acid. This makes it a useful reagent in processes that require H₂S, such as the synthesis of various metal sulfides. guidechem.com Compared to other inorganic hydrosulphides like sodium hydrosulphide (NaHS), calcium di(hydrogensulphide) is considered to be a chemically more stable alternative for the delivery of H₂S in certain applications. researchgate.netnih.gov

Materials Science Applications

The utility of calcium di(hydrogensulphide) extends to materials science, primarily as a precursor for calcium-based compounds with specific functional properties.

Calcium di(hydrogensulphide) is an effective intermediate for the synthesis of calcium sulfide (CaS). CaS can be prepared by reacting an aqueous suspension of Ca(HS)₂ with calcium hydroxide. google.com This reaction provides a pathway to CaS that can be performed at lower temperatures compared to traditional high-temperature carbothermic reduction of calcium sulfate. google.com

The process involves controlling the stoichiometry and temperature to precipitate calcium sulfide. This CaS can then be used in further reactions, for example, to produce calcium polysulphides (CaSₓ) through the addition of elemental sulfur. google.com

| Parameter | Condition | Reference |

| Reactants | Calcium di(hydrogensulphide), Calcium hydroxide | google.com |

| Molar Ratio | Ca(OH)₂ : Ca(HS)₂ from 1:1 to 1.2:1 | google.com |

| Temperature | 5–40 °C | google.com |

| Product | Calcium sulfide (CaS) suspension | google.com |

This table outlines typical reaction conditions for the synthesis of calcium sulfide from calcium di(hydrogensulphide).

Calcium sulfide (CaS) is a well-known phosphor, a material that exhibits luminescence and phosphorescence ("glow-in-the-dark" properties). wikipedia.orgyoutube.com These optical properties are highly sensitive to the presence of specific dopant elements (activators) and the defect chemistry of the CaS crystal lattice. For instance, europium-doped CaS nanoparticles (CaS:Eu) are known to be strongly fluorescent. rsc.org

The synthesis of CaS-based luminophores is often achieved by high-temperature reduction of calcium sulfate in the presence of an activator. researchgate.netmdpi.com While direct use of Ca(HS)₂ in this specific context is not widely documented, its role as a direct, low-temperature precursor to CaS presents a potential route for synthesizing such materials. google.com A synthesis pathway involving Ca(HS)₂ could offer better control over particle size, morphology, and dopant incorporation, which are critical factors in determining the luminescent efficiency and characteristics of the final phosphor material.

Contribution to Aqueous Geochemistry and Mineral Formation

In aqueous geochemistry, which examines the chemical interplay between water and minerals, calcium di(hydrogensulphide) influences solution chemistry and can drive the formation of new mineral phases. usgs.gov In solution, it dissociates into calcium (Ca²⁺) and hydrosulphide (HS⁻) ions.

The presence of these ions is significant in settings where H₂S from microbial activity interacts with calcium-rich waters. The formation of soluble Ca(HS)₂ can temporarily increase the concentration of both calcium and reduced sulfur in the water column. wikipedia.org Subsequent changes in physicochemical conditions can lead to mineral precipitation. For example, interaction with carbon dioxide can lower the pH and cause the precipitation of calcium carbonate, a key process in the formation of travertine and some cave formations (speleothems): wikipedia.org

Ca(HS)₂ (aq) + CO₂ (g) + H₂O (l) → CaCO₃ (s) + 2 H₂S (g)

Additionally, the hydrosulphide ion (HS⁻) is a primary building block for sulfide minerals. In anoxic waters where other dissolved metals like iron (Fe²⁺) are present, the HS⁻ derived from Ca(HS)₂ can react to form highly insoluble metal sulfides, such as pyrite (B73398) (FeS₂), contributing to the authigenic mineral record in sediments.

Involvement in Advanced Chemical Separation and Purification Processes

Calcium di(hydrogensulphide) is integral to certain industrial processes for the separation and purification of gas streams. A notable application is the removal of hydrogen sulfide (H₂S) from gaseous mixtures that also contain carbon dioxide (CO₂), such as certain industrial flue gases. iaea.orggoogle.comgoogle.com

The process leverages the differential reactivity and solubility of the products. The impure gas is passed through an aqueous slurry of calcium hydroxide (lime). The H₂S reacts to form soluble calcium di(hydrogensulphide), while the CO₂ reacts to form insoluble calcium carbonate, which precipitates out. iaea.orggoogle.com

Absorption Step: Ca(OH)₂ + 2 H₂S → Ca(HS)₂ (soluble) + 2 H₂O

Separation Step: Ca(OH)₂ + CO₂ → CaCO₃ (insoluble) + H₂O

This effectively captures the H₂S in the aqueous phase while removing CO₂ as a solid. The H₂S can then be recovered in a purified form in a regeneration step. Regeneration can be accomplished either by heating the Ca(HS)₂ solution or by reacting it with a source of CO₂, which reverses the formation reaction and releases H₂S gas. wikipedia.orgiaea.orggoogle.com

| Stage | Process Description | Key Chemical Species | Reference |

| Absorption | Impure gas (H₂S, CO₂) is contacted with a Ca(OH)₂ slurry. | Ca(OH)₂, H₂S, CO₂ | google.com |

| Separation | H₂S is captured as soluble Ca(HS)₂, while CO₂ forms solid CaCO₃. | Ca(HS)₂, CaCO₃ | iaea.org |

| Regeneration | The Ca(HS)₂ solution is treated (e.g., with heat or CO₂) to release pure H₂S. | H₂S | iaea.orggoogle.com |

This table summarizes the key stages of a gas purification process utilizing calcium di(hydrogensulphide).

This cyclical absorption-regeneration process is an example of an advanced chemical separation technique used in industry. iaea.org

Future Research Directions and Emerging Areas in Calcium Di Hydrogensulphide Chemistry

Advanced Computational Methodologies for Predicting Novel Reactivity and Properties

The predictive power of computational chemistry offers a significant opportunity to accelerate the exploration of Ca(HS)₂. Future research will increasingly rely on ab initio methods and density functional theory (DFT) to model the electronic structure, bonding, and reactivity of calcium di(hydrogensulphide). These computational approaches can provide insights into reaction mechanisms and predict the properties of novel Ca(HS)₂-based materials, guiding experimental efforts.

A primary focus will be on modeling the adsorption and dissociation of molecules on Ca(HS)₂ surfaces, which is crucial for understanding its catalytic potential. For instance, DFT calculations can be employed to study the interaction of Ca(HS)₂ with various substrates, similar to how the dissociative chemisorption of H₂S on metal surfaces has been investigated. rsc.orgosti.gov By calculating activation barriers and reaction energies, researchers can identify promising catalytic applications for Ca(HS)₂.

Furthermore, computational models will be instrumental in predicting the properties of nanostructured Ca(HS)₂. By simulating the effects of size, shape, and surface defects on the electronic and chemical properties of Ca(HS)₂ nanoparticles, scientists can design materials with optimized performance for specific applications. This approach has been successfully applied to other nanomaterials, such as tin sulfide (B99878) (SnS₂) monolayers, to understand their potential for hydrogen storage. researchgate.net

Table 1: Potential Applications of Computational Modeling in Ca(HS)₂ Research

| Research Area | Computational Method | Predicted Properties/Outcomes |

| Catalysis | Density Functional Theory (DFT) | Adsorption energies, reaction pathways, activation barriers |

| Nanomaterials | Molecular Dynamics (MD) | Stability of nanostructures, surface reactivity, electronic properties |

| Solid-state Chemistry | Ab initio calculations | Crystal structure prediction, phase stability, electronic band structure |

Novel Synthetic Strategies for Controlled Morphologies and Nanostructured Materials of Ca(HS)₂

The synthesis of Ca(HS)₂ with controlled morphologies and in the form of nanostructured materials is a significant area for future research. The properties of materials at the nanoscale are often dictated by their size and shape, and developing methods to control these parameters is key to unlocking new applications. While the synthesis of calcium sulfide (CaS) nanoparticles has been reported, the synthesis of phase-pure Ca(HS)₂ nanostructures remains a challenge. google.comamericanelements.comrsc.org

Future synthetic strategies will likely draw inspiration from methods used for other metal sulfides, such as hydrothermal and solvothermal techniques. rsc.orgmdpi.comosti.gov These methods allow for the tuning of reaction parameters like temperature, pressure, and solvent to control the nucleation and growth of nanoparticles, leading to various morphologies such as nanorods, nanosheets, and quantum dots. The use of surfactants and capping agents will also be explored to stabilize the nanostructures and prevent agglomeration. osti.gov

A continuous flow hydrothermal synthesis approach could offer a scalable and environmentally friendly route to Ca(HS)₂ nanomaterials. rsc.org This method allows for precise control over reaction conditions and rapid screening of different synthetic parameters. The development of such methods will be crucial for the large-scale production of Ca(HS)₂ with tailored properties for applications in catalysis, electronics, and beyond.

Exploration of New Reactivity Pathways and Functional Transformations

The reactivity of Ca(HS)₂ is a largely unexplored area, offering fertile ground for future research. The hydrosulfide (B80085) anion (HS⁻) is a versatile nucleophile and reducing agent, suggesting that Ca(HS)₂ could find applications in organic synthesis and as a precursor to other sulfur-containing materials.

Future studies will likely focus on the use of Ca(HS)₂ as a catalyst or reagent in a variety of chemical transformations. Its basic nature and the presence of the hydrosulfide ligand make it a candidate for catalyzing reactions such as aldol (B89426) condensations, Michael additions, and Knoevenagel condensations. Furthermore, its potential as a sulfur transfer agent could be exploited in the synthesis of thiols, thioethers, and other organosulfur compounds.

The investigation of Ca(HS)₂ in solid-state reactions and its thermal decomposition pathways could also lead to the discovery of novel materials with interesting electronic or optical properties. The exploration of its reactivity with different gases and liquids under various conditions will be essential to fully understand its chemical behavior and identify new applications.

Integration with Green Chemistry Principles for Sustainable Synthesis

The synthesis of Ca(HS)₂ and its applications should be guided by the principles of green chemistry to ensure environmental sustainability. Future research will focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the use of biogenic hydrogen sulfide (H₂S) for the synthesis of Ca(HS)₂. mdpi.comresearchgate.net Certain microorganisms can produce H₂S from elemental sulfur or sulfate (B86663), offering a potentially sustainable and low-cost source of this key reagent. This biological approach could be integrated with waste streams from other industries to create a circular economy for sulfur.

The development of solvent-free or aqueous-based synthetic methods will also be a priority. The traditional synthesis of metal sulfides often involves the use of toxic organic solvents. Shifting to greener solvent systems will reduce the environmental impact of Ca(HS)₂ production. Furthermore, designing processes that operate at lower temperatures and pressures will contribute to energy efficiency and reduce the carbon footprint of the synthesis. The principles of atom economy will also be applied to maximize the incorporation of reactants into the final product, minimizing the generation of byproducts.

Interdisciplinary Approaches in Inorganic and Environmental Chemistry

The unique properties of Ca(HS)₂ position it at the interface of inorganic and environmental chemistry, opening up opportunities for interdisciplinary research. A significant area of investigation will be its application in environmental remediation.

Calcium di(hydrogensulphide) and related compounds like calcium polysulfide have shown promise in the removal of heavy metals from contaminated water and soil. grauschemicals.commdpi.com The sulfide ions can precipitate heavy metal ions as insoluble metal sulfides, which are less toxic and more stable over a wide pH range. Future research will focus on optimizing the use of Ca(HS)₂ for in-situ and ex-situ remediation technologies, including the development of reactive barriers and soil stabilization techniques.

In the field of geochemistry, Ca(HS)₂ may play a role in understanding natural processes such as the formation of certain mineral deposits and the biogeochemical cycling of sulfur. researchgate.net Studies on the stability and reactivity of Ca(HS)₂ under conditions relevant to geological environments could provide insights into these processes. This interdisciplinary approach, combining principles of inorganic chemistry, microbiology, and geology, will be crucial for developing a comprehensive understanding of the role of calcium di(hydrogensulphide) in both natural and engineered systems.

Q & A

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate ion hydration shells and phosphate dissociation pathways .

- Density Functional Theory (DFT) : Predict binding energies of Ca²⁺ and H₂PO₄⁻ ions to optimize synthesis .

- Validation : Cross-check simulations with experimental Raman spectra or neutron scattering data .

What strategies optimize the synthesis of calcium dihydrogen phosphate for specific crystallographic phases (e.g., amorphous vs. crystalline)?

Q. Advanced Research Focus

- DoE (Design of Experiments) : Vary precursors (e.g., CaCl₂ vs. CaCO₃), pH, and aging time to map phase transitions .

- In Situ Monitoring : Use synchrotron XRD or Raman spectroscopy during synthesis to track nucleation .

- Post-Synthesis Treatment : Annealing or ball-milling to modify crystallinity .

How does calcium dihydrogen phosphate interact with biological systems, and what interdisciplinary approaches are needed to study these interactions?

Q. Interdisciplinary Research Focus

- Biocompatibility Assays : Collaborate with biologists to test cytotoxicity (e.g., MTT assay) and osteogenic potential (ALP activity) .

- Surface Functionalization : Use silane coupling agents to enhance bioactivity, validated via ToF-SIMS .

- Data Integration : Merge chemical stability data with in vivo performance metrics .

What are the key challenges in ensuring reproducibility of calcium dihydrogen phosphate-based experiments, and how can they be mitigated?

Q. Methodological Focus

- Material Sourcing : Use certified reagents (e.g., USP-grade) to minimize batch variability .

- Protocol Standardization : Adopt ICH guidelines for critical parameters (e.g., particle size distribution) .

- Data Transparency : Share raw datasets and code via repositories like Zenodo .

What future research directions could resolve gaps in understanding calcium dihydrogen phosphate’s role in environmental and biomedical systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.